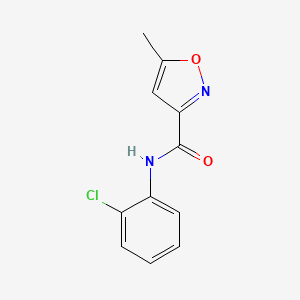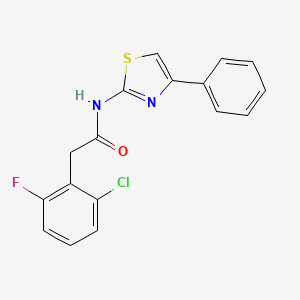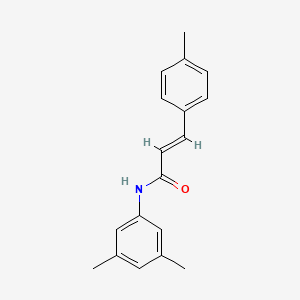
(2E)-N-(3,5-dimethylphenyl)-3-(4-methylphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N-(3,5-dimethylphenyl)-3-(4-methylphenyl)prop-2-enamide is an organic compound belonging to the class of cinnamamides. This compound is characterized by the presence of a prop-2-enamide group attached to a 3,5-dimethylphenyl and a 4-methylphenyl group. It is known for its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(3,5-dimethylphenyl)-3-(4-methylphenyl)prop-2-enamide typically involves the reaction of 3,5-dimethylaniline with 4-methylcinnamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(3,5-dimethylphenyl)-3-(4-methylphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-N-(3,5-dimethylphenyl)-3-(4-methylphenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various derivatives with potential biological activities.
Biology
The compound has been studied for its antimicrobial properties. It has shown activity against various bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents.
Medicine
In medicine, this compound is being investigated for its potential use in the treatment of infectious diseases. Its ability to inhibit the growth of pathogenic microorganisms makes it a promising compound for drug development.
Industry
In the industrial sector, the compound is used in the synthesis of specialty chemicals and intermediates. Its unique chemical structure allows for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-N-(3,5-dimethylphenyl)-3-(4-methylphenyl)prop-2-enamide involves the inhibition of key enzymes in microbial cells. It targets enzymes involved in cell wall synthesis and protein synthesis, leading to the disruption of essential cellular processes. The compound’s ability to form stable complexes with these enzymes is crucial for its antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-(3,5-dichlorophenyl)-3-phenylprop-2-enamide
- (2E)-N-(3,4-dichlorophenyl)-3-phenylprop-2-enamide
- (2E)-N-(3-fluorophenyl)-3-phenylprop-2-enamide
- (2E)-N-(3-methylphenyl)-3-phenylprop-2-enamide
Uniqueness
(2E)-N-(3,5-dimethylphenyl)-3-(4-methylphenyl)prop-2-enamide is unique due to the presence of both 3,5-dimethylphenyl and 4-methylphenyl groups. This structural feature contributes to its distinct chemical and biological properties, differentiating it from other similar compounds. The specific substitution pattern on the aromatic rings enhances its lipophilicity and biological activity .
Properties
IUPAC Name |
(E)-N-(3,5-dimethylphenyl)-3-(4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-13-4-6-16(7-5-13)8-9-18(20)19-17-11-14(2)10-15(3)12-17/h4-12H,1-3H3,(H,19,20)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMGSVPHXSYXIA-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NC2=CC(=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1'-[(2-hydroxy-1,3-propanediyl)bis(oxy-4,1-phenylene)]diethanone](/img/structure/B5696209.png)
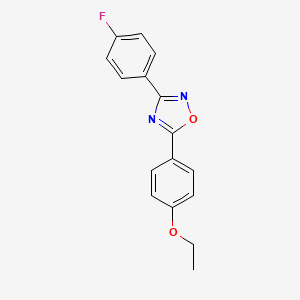
![(3-METHYL-1-BENZOFURAN-2-YL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE](/img/structure/B5696225.png)
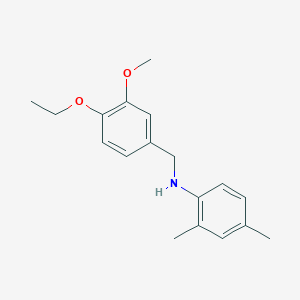
![N-(3,4-dimethylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5696248.png)
![N-[(E)-(3-methylthiophen-2-yl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B5696256.png)
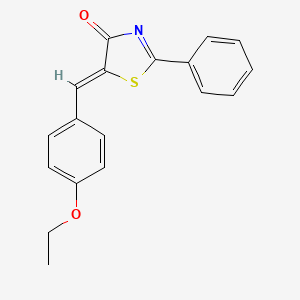
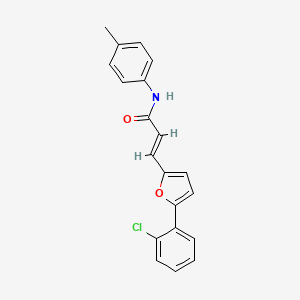
![7-[(3,5-DIMETHYLPHENYL)METHOXY]-4,8-DIMETHYL-2H-CHROMEN-2-ONE](/img/structure/B5696286.png)
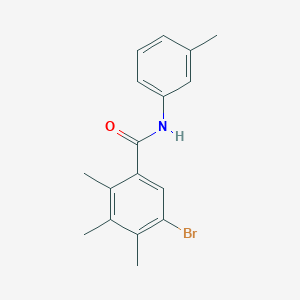
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5696293.png)
